(R)-tert-Butyl (1-phenylbut-3-en-2-yl)carbamate CAS number 244092-76-0
(R)-tert-Butyl (1-phenylbut-3-en-2-yl)carbamate CAS number 244092-76-0
The following technical guide details the chemical profile, synthesis, and application of (R)-tert-Butyl (1-phenylbut-3-en-2-yl)carbamate (CAS 244092-76-0). This document is structured for research scientists and process chemists, focusing on reproducible protocols, mechanistic rationale, and critical quality attributes.
CAS Number: 244092-76-0 Synonyms: (R)-2-(Boc-amino)-1-phenylbut-3-ene; N-[(1R)-1-benzylallyl]carbamic acid tert-butyl ester Molecular Formula: C₁₅H₂₁NO₂ Molecular Weight: 247.34 g/mol [1][2]
Executive Summary
(R)-tert-Butyl (1-phenylbut-3-en-2-yl)carbamate is a high-value chiral building block belonging to the class of protected homoallylic amines .[1][2] Structurally, it features a stereogenic center bearing a benzyl group, a vinyl handle, and a Boc-protected amine.[2]
This scaffold is a critical intermediate in the synthesis of aspartyl protease inhibitors (e.g., for HIV and Alzheimer’s research) and peptidomimetics .[2] The terminal alkene serves as a versatile functional handle, enabling further diversification via olefin metathesis, epoxidation (to form amino-epoxides), or hydroboration.[2]
Chemical Profile & Properties[1][2][3][4][5][6][7]
| Property | Specification |
| Appearance | White to off-white crystalline solid |
| Melting Point | 48 – 52 °C |
| Solubility | Soluble in DCM, THF, EtOAc, MeOH; Insoluble in water |
| Chirality | (R)-Enantiomer (derived from D-Phenylalanine or via asymmetric synthesis) |
| Stability | Stable under standard conditions; oxidize slowly in air (store under inert gas) |
| Hazards | Irritant (Skin/Eye/Respiratory).[1][2][3] Handle with standard PPE.[1][2] |
Synthetic Methodologies
To ensure high enantiomeric excess (
Route A: Chiral Pool Synthesis (From D-Phenylalanine)
This route utilizes the inherent chirality of D-Phenylalanine.[1][2] It is robust but requires careful handling of the intermediate aldehyde to prevent racemization.[1][2]
Mechanism & Causality: The transformation involves the reduction of the amino acid to an aldehyde, followed by a Wittig olefination.
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Critical Control Point: The N-Boc-D-phenylalanal intermediate is prone to epimerization via enolization.[1][2] The Wittig reaction must be conducted immediately after aldehyde generation or using a "one-pot" reduction-olefination protocol.[1][2]
Step-by-Step Protocol:
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Weinreb Amide Formation:
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Reduction to Aldehyde:
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Wittig Olefination:
-
Reagent Prep: Suspend Methyltriphenylphosphonium bromide (1.5 equiv) in THF at 0 °C. Add KHMDS (1.4 equiv) to generate the ylide (bright yellow).
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Addition: Cannulate the cold aldehyde solution into the ylide solution at -78 °C. Warm slowly to 0 °C.
-
Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[1][2]
-
Purification: Flash chromatography (Hexane/EtOAc 9:1).[1][2]
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Route B: Asymmetric Ellman Auxiliary (De Novo Synthesis)
This method is preferred when the amino acid precursor is expensive or when both enantiomers are required on demand.[2] It relies on the high diastereoselectivity of Grignard additions to N-tert-butanesulfinyl imines.[1][2]
Mechanism & Causality: The bulky tert-butanesulfinyl group directs the nucleophilic attack of the vinyl Grignard reagent via a six-membered chair-like transition state (Zimmerman-Traxler model), ensuring high diastereoselectivity.[1][2]
Step-by-Step Protocol:
-
Imine Formation:
-
Condense Phenylacetaldehyde (1.0 equiv) with (R)-tert-butanesulfinamide (1.1 equiv) and Ti(OEt)₄ (2.0 equiv) in THF.
-
Stir at RT for 12 h. Pour into brine, filter Ti salts, and concentrate.
-
-
Diastereoselective Vinylation:
-
Auxiliary Cleavage & Protection:
Visualization of Synthetic Logic
The following diagram illustrates the decision matrix and chemical flow for synthesizing this scaffold, highlighting the critical intermediate states.
Figure 1: Comparative Synthetic Workflows. Route A (top) utilizes the Chiral Pool, while Route B (bottom) employs Asymmetric Induction via Ellman's auxiliary.[2]
Applications in Drug Discovery[4]
HIV Protease Inhibitors
The primary utility of CAS 244092-76-0 is as a precursor to hydroxyethylamine isosteres .[1][2][3]
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Workflow: The terminal double bond is epoxidized (using mCPBA or dimethyldioxirane) to form a chiral epoxide.[2]
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Ring Opening: This epoxide is opened by a nucleophile (e.g., an amine or hydrazine) to generate the transition-state mimetic core found in drugs like Atazanavir or Amprenavir .[1][2]
Ring-Closing Metathesis (RCM)
The vinyl group serves as an excellent partner for RCM reactions.[1][2]
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Application: Reaction with an acrylate or another alkene tethered to the nitrogen allows for the formation of chiral pyrrolidines or piperidines, which are ubiquitous in bioactive alkaloids.
Analytical Characterization
To validate the identity and purity of the synthesized compound, the following parameters must be met:
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1H NMR (400 MHz, CDCl₃):
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Chiral HPLC:
References
-
Luly, J. R., et al. "A synthesis of protected amino acid epoxides."[2] Journal of Organic Chemistry, 1987, 52(8), 1487–1492.[2] Link[1][2]
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Ellman, J. A., et al. "Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide."[1][2][6][7] Accounts of Chemical Research, 2002, 35(11), 984–995.[2] Link[1][2]
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Ghosh, A. K., et al. "Structure-based design of HIV-1 protease inhibitors."[1][2] Journal of Medicinal Chemistry, 2016, 59(11), 5172–5208.[2] Link[1][2]
-
PubChem. "Compound Summary: (R)-tert-Butyl (1-phenylbut-3-en-2-yl)carbamate."[1][2] National Library of Medicine.[1][2] Link
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- 2. (S)-tert-Butyl (1-amino-3-phenylpropan-2-yl)carbamate | C14H22N2O2 | CID 10422234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. usbio.net [usbio.net]
- 4. tert-Butyl (Triphenylphosphoranylidene)carbamate | 68014-21-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. (R)-tert-Butyl (1-phenylbut-3-en-2-yl)carbamate [myskinrecipes.com]
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